タウロケノデオキシコール酸ナトリウム

概要

説明

Sodium taurochenodeoxycholate is a bile acid salt that plays a significant role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. It is one of the primary bile acids produced in the liver and is involved in various metabolic processes, including cholesterol metabolism and bile flow regulation.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of sodium taurochenodeoxycholate, they do mention the synthesis of a related bile acid, taurohyodeoxycholic acid . This synthesis involves aminolysis of sodium taurine with a mixed anhydride derived from hyodeoxycholic acid, suggesting that a similar approach could potentially be used for synthesizing sodium taurochenodeoxycholate.

Molecular Structure Analysis

The molecular structure of sodium taurochenodeoxycholate is not directly discussed in the provided papers. However, the crystal structure of a related compound, sodium taurodeoxycholate monohydrate, has been studied, revealing a trigonal space group and a helical arrangement of molecules . This information could provide insights into the molecular structure of sodium taurochenodeoxycholate, as both compounds share similar structural features.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving sodium taurochenodeoxycholate. However, they do discuss the metabolism of related bile acids, such as the conversion of sodium taurolithocholate to taurochenodeoxycholate in hamsters . This indicates that sodium taurochenodeoxycholate can be involved in metabolic pathways and may undergo transformations within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium taurochenodeoxycholate are indirectly mentioned through its effects on biological systems. For instance, sodium taurochenodeoxycholate has been shown to decrease acidic steroid synthesis, cholesterol turnover, and cholesterol balance in rats . Additionally, its presence in the diet does not influence cholesterol absorption, unlike sodium taurocholate . These effects suggest that sodium taurochenodeoxycholate has distinct physical and chemical properties that influence its biological activity.

Relevant Case Studies

Several studies have investigated the effects of sodium taurochenodeoxycholate on biological systems. For example, its impact on bile flow and bile acid excretion has been examined, with findings indicating that it can prevent cholestasis when administered with primary bile salts . Another study found that feeding sodium taurochenodeoxycholate to rats led to a decrease in acidic steroid synthesis and cholesterol balance . These case studies highlight the physiological relevance of sodium taurochenodeoxycholate and its potential therapeutic applications.

科学的研究の応用

脂質およびタンパク質の可溶化

タウロケノデオキシコール酸ナトリウムは、脂質とタンパク質の可溶化に使用されるイオン性界面活性剤です . この特性により、脂質またはタンパク質の可溶化が必要なさまざまな生化学的研究用途に役立ちます。

胆汁酸研究

胆汁酸として、タウロケノデオキシコール酸ナトリウムは胆汁酸代謝に関連する研究に使用されます . たとえば、同位体とクロマトグラフィーの手法を組み合わせたステロール代謝研究で使用されてきました .

グルコースの調節

研究では、タウロケノデオキシコール酸ナトリウムを使用して、膵臓β細胞が胆汁酸依存性グルコース調節に寄与するかどうかを評価してきました . この研究は、胆汁酸のグルコース代謝における役割を理解するために不可欠であり、糖尿病の治療に影響を与える可能性があります。

Ntcpのフィードバック調節

タウロケノデオキシコール酸ナトリウムは、in vivoにおける胆汁酸によるタウロコール酸共輸送ポリペプチド(Ntcp)の短期フィードバック調節を調査する研究で使用されてきました . Ntcpは、血液から胆汁酸を取り込む際に重要な役割を果たす肝臓の主要なトランスポーターです。その調節を理解することは、肝臓の機能と疾患に関する洞察を提供する可能性があります。

胆汁うっ滞研究

タウロケノデオキシコール酸ナトリウムは、雌ラットにおけるエストラジオール-17β-D-グルクロン酸(E-17G)誘発胆汁うっ滞に対する効果を調査する研究で使用されてきました . 胆汁うっ滞は、胆汁が肝臓から十二指腸に流れられない状態です。タウロケノデオキシコール酸ナトリウムの抗胆汁うっ滞効果は、この状態の新しい治療法につながる可能性があります。

生化学的用途における界面活性剤

陰イオン性界面活性剤としての特性により、タウロケノデオキシコール酸ナトリウムはさまざまな生化学的用途で使用できます<a aria-label="1: " data-citationid="85ef87ff-6567-ac9c-f49c-8bada747ae5f-34" h="ID=SERP,5015.1" href="https://www.sigmaaldrich

作用機序

Target of Action

Sodium taurochenodeoxycholate is a bile acid that is normally produced in the liver . Its primary targets are lipids such as cholesterol in the bile . As a medication, it reduces cholesterol formation in the liver .

Mode of Action

Chenodeoxycholic acid, a primary bile acid in the liver, combines with taurine to form the bile acid taurochenodeoxycholic acid . In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt . It acts as a detergent to solubilize fats in the small intestine and is itself absorbed by active transport in the terminal ileum .

Biochemical Pathways

The neurodegenerative process is mediated by numerous metabolic pathways, most of which lead to apoptosis . Hydrophilic bile acids, particularly tauroursodeoxycholic acid (TUDCA), have shown important anti-apoptotic and neuroprotective activities .

Pharmacokinetics

It is known that it is absorbed by active transport in the terminal ileum . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

As a result of its action, sodium taurochenodeoxycholate reduces cholesterol formation in the liver, increases the volume of bile secretion from the liver, and increases bile discharge into the duodenum . It also has potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect .

Safety and Hazards

将来の方向性

Sodium taurochenodeoxycholate has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . It is also being investigated for its role in inflammation and cancer therapy .

特性

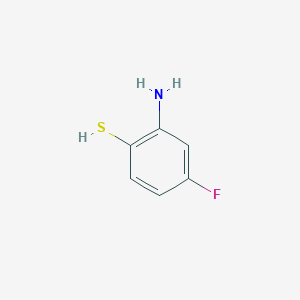

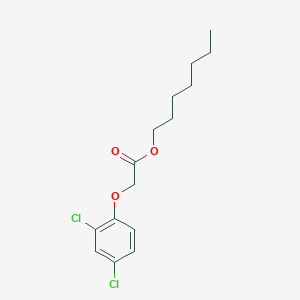

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPNVUSIMGAJFC-HLEJRKHJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6009-98-9 | |

| Record name | 6009-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHENYL TAURINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2SD3PHQ3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

![Ethyl 2-[(4-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B162620.png)